molecular formula C9H15N3S B2380448 N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 1864261-54-0

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2380448
CAS No.: 1864261-54-0
M. Wt: 197.3
InChI Key: FKHRPYNNIRKQEC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexyl and a methyl group attached to the nitrogen atoms of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclohexylamine and methylamine with a thiadiazole precursor. One common method is the reaction of 1,3,4-thiadiazole-2-thiol with cyclohexylamine and methylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:

    This compound vs. 1,3,4-thiadiazole-2-amine: The presence of cyclohexyl and methyl groups in this compound enhances its lipophilicity and bioavailability compared to the simpler 1,3,4-thiadiazole-2-amine.

    This compound vs. 5-methyl-1,3,4-thiadiazole-2-amine: The cyclohexyl group in this compound provides steric hindrance, which can influence its reactivity and interaction with biological targets.

    This compound vs. 2-amino-1,3,4-thiadiazole: The substitution pattern in this compound results in different chemical and biological properties compared to 2-amino-1,3,4-thiadiazole.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and exhibit diverse bioactivities. Continued research on this compound and its derivatives may lead to new discoveries and advancements in multiple fields.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-12(9-11-10-7-13-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHRPYNNIRKQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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